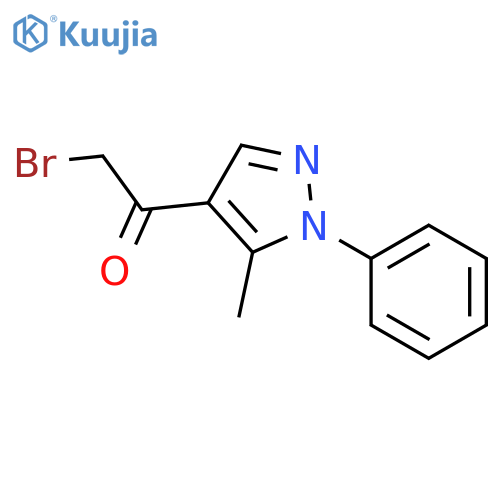Cas no 137577-00-5 (2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one)

137577-00-5 structure
商品名:2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
CAS番号:137577-00-5
MF:C12H11BrN2O
メガワット:279.132541894913
MDL:MFCD02681921
CID:138490
PubChem ID:2776439
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
- 2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
- Ethanone,2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-
- 4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole
- W-205506
- DTXSID60380077
- FT-0611351
- SCHEMBL1778201
- 2-Bromo-1-(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Ethan-1-One
- VYGXRQSIPNGJNK-UHFFFAOYSA-N
- 137577-00-5
- CS-0239093
- EN300-205532
- MS-22154
- MFCD02681921
- Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-
- AKOS000160959
- BB 0259712
- 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-ethanone
- 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
-
- MDL: MFCD02681921
- インチ: InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
- InChIKey: VYGXRQSIPNGJNK-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr
計算された属性
- せいみつぶんしりょう: 278.00500
- どういたいしつりょう: 278.005
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.44
- ゆうかいてん: 94-96°C
- ふってん: 373.1 °C at 760 mmHg
- フラッシュポイント: 179.5 °C
- 屈折率: 1.621
- PSA: 34.89000
- LogP: 2.75830
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one セキュリティ情報
- 危害声明: Corrosive
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:


- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36/37/39;S45
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-205532-0.05g |
2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 95% | 0.05g |
$39.0 | 2023-09-16 | |
| Apollo Scientific | OR23247-1g |
4-(Bromoacetyl)-5-methyl-1-phenyl-1H-pyrazole |
137577-00-5 | 1g |
£175.00 | 2024-05-25 | ||
| Chemenu | CM427587-1g |
Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |
137577-00-5 | 95%+ | 1g |
$209 | 2023-01-03 | |
| Enamine | EN300-205532-2.5g |
2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 95% | 2.5g |
$220.0 | 2023-09-16 | |
| Fluorochem | 034147-1g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |
137577-00-5 | 1g |
£127.00 | 2022-03-01 | ||
| Fluorochem | 034147-2g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone |
137577-00-5 | 2g |
£239.00 | 2022-03-01 | ||
| Enamine | EN300-205532-10.0g |
2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one |
137577-00-5 | 95% | 10g |
$480.0 | 2023-05-24 | |
| Aaron | AR0014A7-2.5g |
Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |
137577-00-5 | 95% | 2.5g |
$328.00 | 2025-01-21 | |
| Ambeed | A550953-1g |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone |
137577-00-5 | 95+% | 1g |
$188.0 | 2024-04-24 | |
| 1PlusChem | 1P00141V-2.5g |
Ethanone, 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)- |
137577-00-5 | 95% | 2.5g |
$280.00 | 2025-02-18 |
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
137577-00-5 (2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one) 関連製品
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:137577-00-5)2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

清らかである:99%
はかる:1g
価格 ($):169.0